molecular formula C14H19NO2 B13219248 Methyl 2-(piperidin-4-ylmethyl)benzoate

Methyl 2-(piperidin-4-ylmethyl)benzoate

Cat. No.: B13219248
M. Wt: 233.31 g/mol
InChI Key: OHZVWXXHTMJPID-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-ylmethyl)benzoate is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzoic acid and piperidine, featuring a methyl ester group and a piperidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(piperidin-4-ylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-bromomethylbenzoate with piperidine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylmethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(piperidin-4-ylmethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(piperidin-4-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing benzoic acid derivatives that can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(piperidin-4-yl)benzoate hydrochloride: Similar structure but with the piperidinyl group at a different position.

    Methyl 2-(piperidin-1-ylmethyl)benzoate: Similar structure with a different substitution pattern on the piperidine ring.

Uniqueness

Methyl 2-(piperidin-4-ylmethyl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidinylmethyl group plays a crucial role in determining the compound’s interactions with other molecules and its overall properties.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-(piperidin-4-ylmethyl)benzoate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11/h2-5,11,15H,6-10H2,1H3

InChI Key

OHZVWXXHTMJPID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC2CCNCC2

Origin of Product

United States

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